molecular formula C24H26N2O5 B11506743 methyl 11-(2,5-dimethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate

methyl 11-(2,5-dimethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate

Cat. No.: B11506743
M. Wt: 422.5 g/mol
InChI Key: AZSRKVIHKAFTKV-UHFFFAOYSA-N
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Description

Methyl 11-(2,5-dimethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepines. These compounds are known for their diverse biological activities, including analgesic, hypnotic, anticonvulsant, and sedative properties . The unique structure of this compound, featuring a dibenzo[b,e][1,4]diazepine core, makes it an interesting subject for scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzo[b,e][1,4]diazepine derivatives typically involves the construction of the diazepine ring through various synthetic methodologies. One common approach is the annulation of the diazepine ring to a pyrrole fragment. For example, a Rh(III)-catalyzed C–H functionalization/cascade annulation of diazepinone to a pyrrole ring has been reported . Another method involves the Bischler–Napieralski reaction conditions from the corresponding amides, followed by methylation and reduction .

Industrial Production Methods

Industrial production methods for such complex compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-throughput screening techniques and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 11-(2,5-dimethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the diazepine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of methyl 11-(2,5-dimethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors in the central nervous system, modulating neurotransmitter release and receptor activity. This interaction can lead to its observed biological effects, such as sedation and analgesia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 11-(2,5-dimethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate stands out due to its unique combination of a dibenzo[b,e][1,4]diazepine core with a dimethoxyphenyl group. This structural feature may contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C24H26N2O5

Molecular Weight

422.5 g/mol

IUPAC Name

methyl 6-(2,5-dimethoxyphenyl)-9-methyl-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepine-8-carboxylate

InChI

InChI=1S/C24H26N2O5/c1-13-11-18-21(23(27)20(13)24(28)31-4)22(26-17-8-6-5-7-16(17)25-18)15-12-14(29-2)9-10-19(15)30-3/h5-10,12-13,20,22,25-26H,11H2,1-4H3

InChI Key

AZSRKVIHKAFTKV-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(NC3=CC=CC=C3N2)C4=C(C=CC(=C4)OC)OC)C(=O)C1C(=O)OC

Origin of Product

United States

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